![molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1](/img/structure/B1365105.png)

8-Chloroimidazo[1,2-a]pyrazine

Descripción general

Descripción

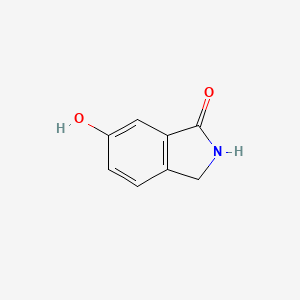

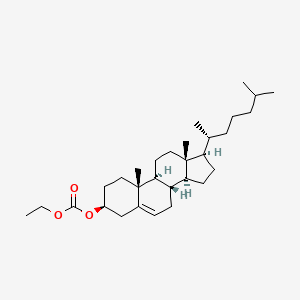

8-Chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .

Molecular Structure Analysis

The molecular structure of 8-Chloroimidazo[1,2-a]pyrazine consists of a fused imidazo and pyrazine ring. It has a density of 1.5±0.1 g/cm³, a molar refractivity of 39.8±0.5 cm³, and a molar volume of 101.4±7.0 cm³ .

Chemical Reactions Analysis

Regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl provided Zn- and Mg-intermediates, that after quenching with various electrophiles gave access to polyfunctionalized imidazopyrazine heterocycles .

Physical And Chemical Properties Analysis

8-Chloroimidazo[1,2-a]pyrazine has a polar surface area of 30 Ų and a polarizability of 15.8±0.5 10^-24 cm³. It has a surface tension of 57.1±7.0 dyne/cm and an index of refraction of 1.713 .

Aplicaciones Científicas De Investigación

Chemical Synthesis

8-Chloroimidazo[1,2-a]pyrazine: is used as a scaffold in chemical synthesis. It can undergo various chemical reactions such as regioselective metalations, nucleophilic additions, and cross-couplings .

Drug Development

This compound acts as a versatile scaffold in drug development due to its reactivity and potential biological activity. It’s often used in the synthesis of pharmaceuticals .

Molecular Recognition

Compounds like 8-Chloroimidazo[1,2-a]pyrazine can have unique applications in molecular recognition, which is crucial for designing drugs that specifically target certain biological molecules .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-chloroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREWHWRWNMLCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C(C2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437417 | |

| Record name | 8-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroimidazo[1,2-a]pyrazine | |

CAS RN |

69214-33-1 | |

| Record name | 8-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

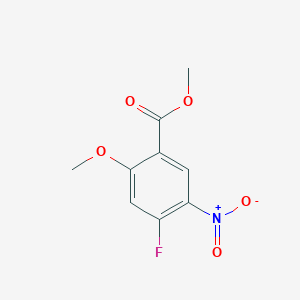

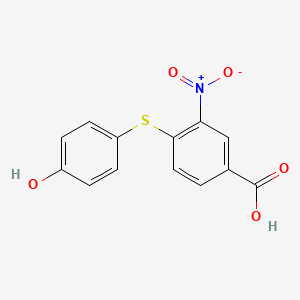

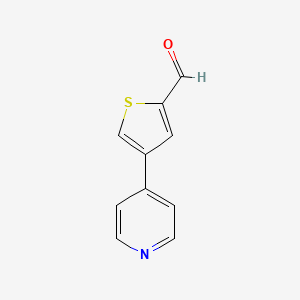

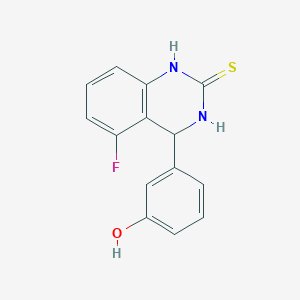

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 8-chloroimidazo[1,2-a]pyrazine chosen as an intermediate in the synthesis of these novel C-nucleosides?

A1: The researchers aimed to synthesize C-nucleosides where the purine moiety is replaced with the isosteric heterocycle 8-aminoimidazo[1,2-α]pyrazine []. 8-Chloroimidazo[1,2-a]pyrazine serves as a crucial synthetic precursor. Reacting it with a C-1 functionalized sugar, specifically (2ξ)-1-amino-3,6-anhydro-l-deoxy-4,5-O-isopropylidene-7-O-trityl-D-allo-heptitol, allows for the construction of the core nucleoside structure. Subsequent conversion of the 8-chloro group to the desired 8-amino derivative, followed by deprotection steps, yields the target C-nucleoside []. This approach leverages the reactivity of the chlorine atom for nucleophilic substitution, facilitating the introduction of the desired amino group at the 8-position of the imidazo[1,2-α]pyrazine ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)

![(S)-2-(7,10-dioxo-6,9-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B1365048.png)